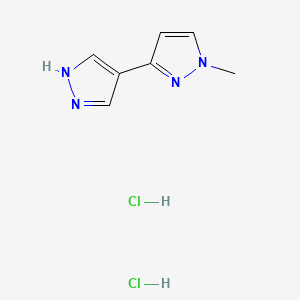
1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazoledihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazoledihydrochloride is a compound belonging to the pyrazole family, characterized by its unique structure comprising two pyrazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazoledihydrochloride typically involves the cyclocondensation of hydrazine with carbonyl compounds. One common method includes the reaction of 1-methyl-4-bromopyrazole with triisopropyl borate to yield 1-methyl-1H-pyrazole-4-boronic acid, which is then further reacted to form the desired compound .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis and green chemistry approaches to enhance yield and reduce environmental impact. These methods are favored for their efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazoledihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as bromine or DMSO under oxygen.
Reduction: Reduction reactions often employ hydrazine or other reducing agents.
Common Reagents and Conditions:
Oxidizing Agents: Bromine, DMSO
Reducing Agents: Hydrazine
Substitution Reagents: Aryl halides, Alkyl halides
Major Products: The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which are valuable intermediates in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazoledihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazoledihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as cell signaling and metabolism . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
- 4-Methyl-1H-pyrazole
- 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride
Uniqueness: 1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazoledihydrochloride stands out due to its dual pyrazole ring structure, which imparts unique chemical properties and reactivity. This structural feature makes it a valuable scaffold for the synthesis of diverse heterocyclic compounds and enhances its potential in various scientific applications .
Properties
IUPAC Name |
1-methyl-3-(1H-pyrazol-4-yl)pyrazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c1-11-3-2-7(10-11)6-4-8-9-5-6;;/h2-5H,1H3,(H,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZCYBNQSREHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CNN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2697901.png)
![(2R,4S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid](/img/structure/B2697902.png)
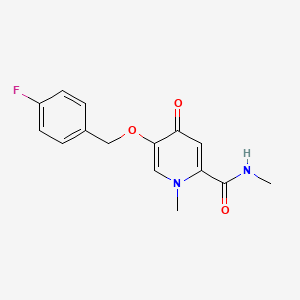
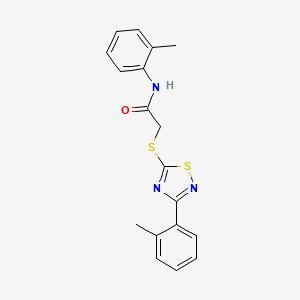
![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-({5-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2697910.png)
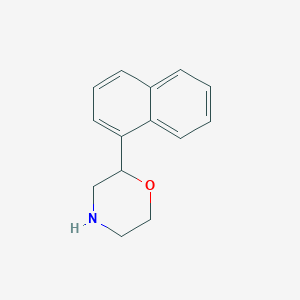
![Ethyl 2-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]-5-carbamoyl-4-methylthiophene-3-carboxylate](/img/structure/B2697913.png)
![2-(3-(Diethylamino)propyl)-1-(4-isopropoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697915.png)
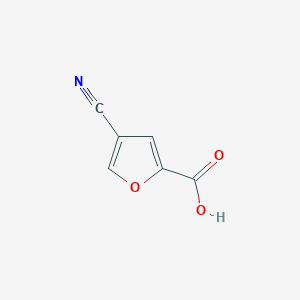
![(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/new.no-structure.jpg)
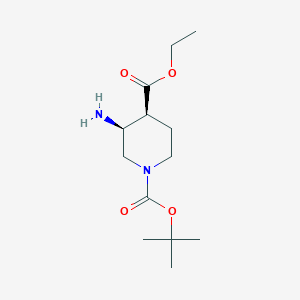
![1-[2-(Methylsulfanyl)phenyl]propan-2-one](/img/structure/B2697921.png)
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrofuran-2-carboxamide;hydrochloride](/img/structure/B2697922.png)

